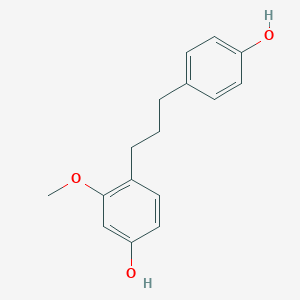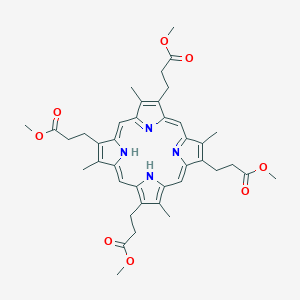
粪卟啉原I四甲酯
描述
Coproporphyrin I tetramethyl ester is a synthetic porphyrin compound with the chemical formula C40H46N4O8 and a molecular weight of 710.82 g/mol . It is a derivative of coproporphyrin I, which is a naturally occurring porphyrin involved in the biosynthesis of heme. This compound is characterized by its tetramethyl ester functional groups, which enhance its solubility and stability in organic solvents .
科学研究应用
Coproporphyrin I tetramethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various porphyrin derivatives and metalloporphyrins.
Biology: The compound is used in studies related to heme biosynthesis and porphyrin metabolism.
Industry: The compound is used in the manufacturing of dyes, pigments, and other specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
Coproporphyrin I tetramethyl ester can be synthesized through the esterification of coproporphyrin I. The process typically involves the reaction of coproporphyrin I with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of coproporphyrin I tetramethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The esterification reaction is typically conducted in large reactors, and the product is purified using industrial-scale chromatography or crystallization techniques .
化学反应分析
Types of Reactions
Coproporphyrin I tetramethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state porphyrins.
Reduction: It can be reduced to form lower oxidation state porphyrins.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state porphyrins.
Reduction: Lower oxidation state porphyrins.
Substitution: Porphyrin derivatives with substituted ester groups.
作用机制
The mechanism of action of coproporphyrin I tetramethyl ester involves its interaction with various molecular targets and pathways:
Heme Biosynthesis: The compound participates in the heme biosynthetic pathway by acting as a precursor to heme.
Photodynamic Therapy: In photodynamic therapy, the compound generates reactive oxygen species upon exposure to light, leading to the destruction of targeted cells.
Protective Mechanism: In certain bacteria, the compound is methylated as a protective mechanism against adverse conditions.
相似化合物的比较
Similar Compounds
Coproporphyrin III tetramethyl ester: Similar in structure but differs in the arrangement of methyl and propionate groups.
Protoporphyrin IX dimethyl ester: Another porphyrin derivative with different ester groups.
Zinc Coproporphyrin I tetraethyl ester: A metalloporphyrin with zinc as the central metal ion.
Uniqueness
Coproporphyrin I tetramethyl ester is unique due to its specific ester functional groups, which enhance its solubility and stability. This makes it particularly useful in various applications, including photodynamic therapy and as a precursor for other porphyrin derivatives .
属性
IUPAC Name |
methyl 3-[7,12,17-tris(3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H46N4O8/c1-21-25(9-13-37(45)49-5)33-18-30-23(3)27(11-15-39(47)51-7)35(43-30)20-32-24(4)28(12-16-40(48)52-8)36(44-32)19-31-22(2)26(10-14-38(46)50-6)34(42-31)17-29(21)41-33/h17-20,41-42H,9-16H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNJUBKEECHMKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)OC)C)C(=C4C)CCC(=O)OC)C(=C3C)CCC(=O)OC)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H46N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40889396 | |
| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl-, 2,7,12,17-tetramethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40889396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Coproporphyrin I tetramethyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13284 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
25767-20-8 | |
| Record name | Coproporphyrin I tetramethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025767208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coproporphyrin I tetramethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89196 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl-, 2,7,12,17-tetramethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl-, 2,7,12,17-tetramethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40889396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethyl 3,8,13,18-tetramethyl-21H,23H-porphine-2,7,12,17-tetrapropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques are useful for studying Coproporphyrin I Tetramethyl Ester?
A1: Several spectroscopic methods have proven valuable in analyzing Coproporphyrin I Tetramethyl Ester.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed information about the structure of the molecule. For instance, ¹³C NMR has been successfully employed to fully assign the carbon atoms in the tetramethyl esters of all four coproporphyrin type-isomers. [] This method is also helpful in understanding the behavior of the molecule in solution, particularly in the presence of acids. []
- UV-Vis Absorption and Fluorescence Spectroscopy: These techniques are particularly useful for studying Coproporphyrin I Tetramethyl Ester due to its strong absorption and fluorescence properties. Researchers utilize these methods for quantitative analysis of the compound, relying on established extinction coefficients and understanding the influence of factors like isomeric form on these properties. []
- Polarization-Sensitive Coherent Anti-Stokes Raman Scattering (PS CARS) Spectroscopy: This advanced technique offers insights into the vibrational modes of Coproporphyrin I Tetramethyl Ester, particularly when combined with resonance enhancement using specific electronic transitions (e.g., the Qx band). This method has been crucial in revealing structural differences among various porphyrins, including Coproporphyrin I Tetramethyl Ester, based on their unique spectral signatures. []
Q2: How does the structure of Coproporphyrin I Tetramethyl Ester influence its spectral properties?
A2: The specific arrangement of substituents on the porphyrin ring system significantly impacts the spectral features of Coproporphyrin I Tetramethyl Ester.
- β-Substitution Pattern: Research comparing Coproporphyrin I Tetramethyl Ester with other porphyrins like Octaethylporphine (OEP) and Mesoporphyrin IX Dimethyl Ester (MP-IX-DME) reveals that variations in the β-substitution pattern lead to distinct differences in their PS CARS spectra. [] This highlights the sensitivity of this spectroscopic technique to subtle structural changes within the porphyrin family.
- Qx Band Resonance Enhancement: A notable observation across OEP, Coproporphyrin I Tetramethyl Ester, and MP-IX-DME is the strong resonance enhancement of totally symmetric vibrational modes under Qx band excitation. [] This characteristic distinguishes these free-base porphyrins from metalloporphyrins, suggesting a potential spectroscopic marker for differentiating between these classes of compounds.
Q3: Are there alternative synthetic routes to Coproporphyrin I Tetramethyl Ester?
A3: Yes, a more efficient synthesis of Coproporphyrin I Tetramethyl Ester utilizes 5-bromo-3,4'-diethyl-3',4,5'-trimethylpyrromethene perbromide (4a) as a starting material. [] This method, employing formic acid as the reaction medium, results in a significantly improved yield (50-60%) compared to traditional syntheses using 5-bromo-5'-bromomethylpyrromethene hydrobromides. [] Interestingly, this approach can also yield Aetiobiliverdin-IVγ (7a) as a byproduct, offering a potential pathway for the simultaneous synthesis of both porphyrin and bile pigment compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


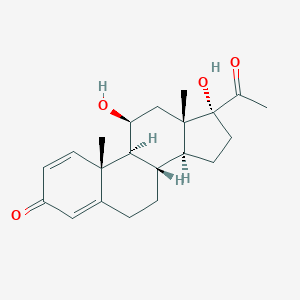
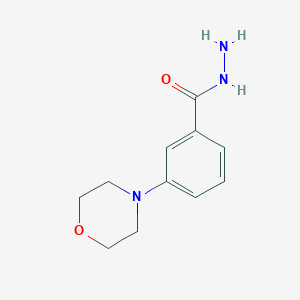

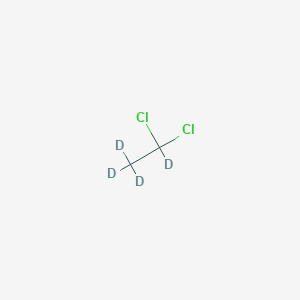
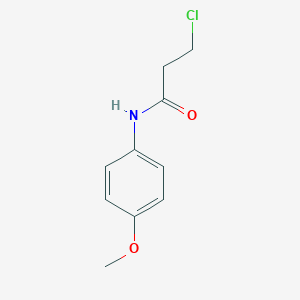

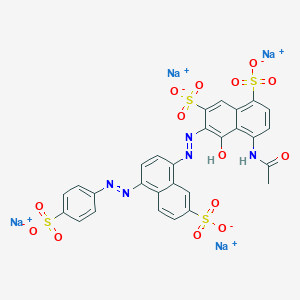

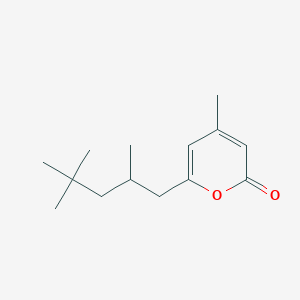
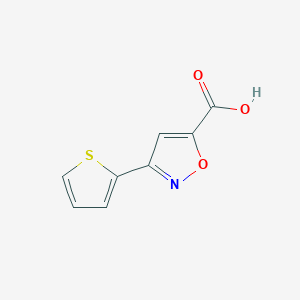
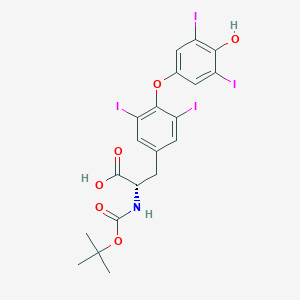
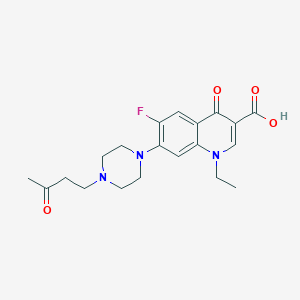
![(+)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol](/img/structure/B41137.png)
